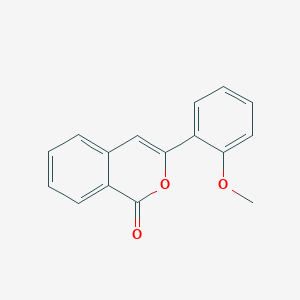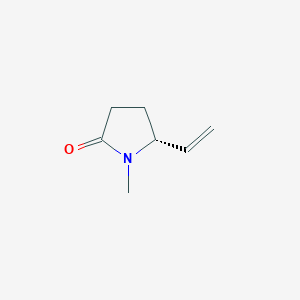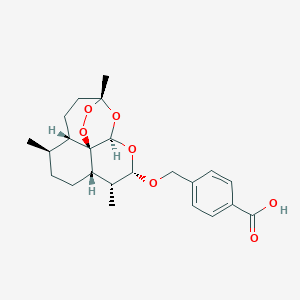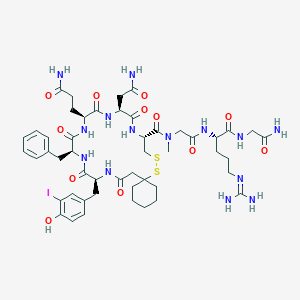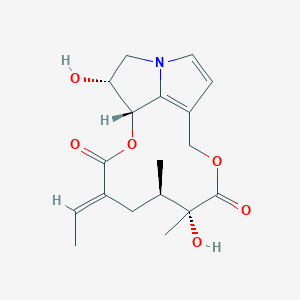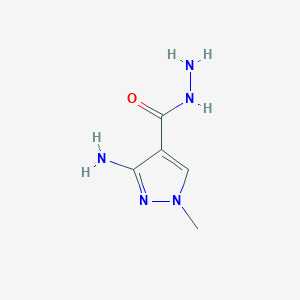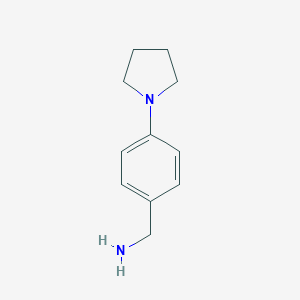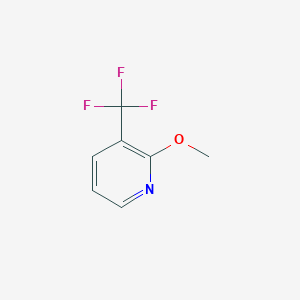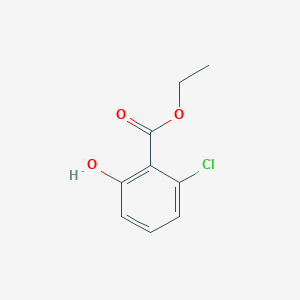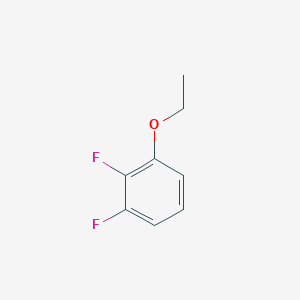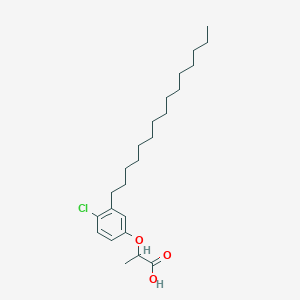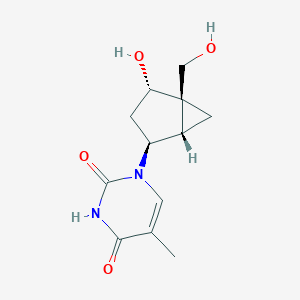
North-methanocarbathymidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
North-methanocarbathymidine, also known as N-MCT, is a synthetic nucleoside analog that has gained significant attention in scientific research due to its potential applications in cancer treatment. It is a modified version of the naturally occurring nucleoside, thymidine, and has been shown to exhibit potent antiproliferative effects in cancer cells. In
Aplicaciones Científicas De Investigación
Antiviral Activity
North-methanocarbathymidine (N-MCT) is primarily recognized for its potent antiviral properties. It exhibits significant activity against herpes simplex viruses (HSV-1 and 2) and Kaposi's sarcoma-associated herpesvirus (KSHV). The antiviral efficacy of N-MCT relies on its metabolic transformation to its triphosphate form (N-MCT-TP) by herpes kinases, which are instrumental in the drug's antiviral mechanism (Marquez, Hughes, Sei, & Agbaria, 2006). Additionally, N-MCT has been reported to have a greater potency than ganciclovir, a well-known antiherpetic agent, in inhibiting herpes simplex virus type 1 (HSV-1) in cell culture (Huleihel, Talishanisky, Ford, Marquez, Kelley, Johns, & Agbaria, 2005).
Synthesis and Structural Properties
The synthesis of N-MCT and its structural properties have been a subject of interest. The key step in its synthesis involves introducing a nucleobase into the carbocyclic moiety, with various strategies such as convergent and linear approaches being explored (Ludek & Marquez, 2007). A detailed protocol for its synthesis has also been provided, highlighting the significance of the carbobicyclic pseudosugar precursor in the construction of its thymine base (Thompson & Marquez, 2012).
Application in Gene Therapy
N-MCT has been explored for its potential in gene therapy, particularly in the context of cancer treatment. It has shown cytotoxic activity in vitro in murine colon cancer cells expressing the herpes simplex thymidine kinase gene (MC38/HSV-tk), indicating its potential as a prodrug in HSV-tk suicide gene therapy for cancer (Noy, Ben-Zvi, Manor, Candotti, Morris, Ford, Marquez, Johns, & Agbaria, 2002).
Mechanism of Action and Efficacy
The mechanism of action of N-MCT suggests it may be an effective therapeutic for orthopoxvirus and herpesvirus infections. It acts as a substrate for both divergent forms of the thymidine kinase enzyme expressed by these viruses. The compound has demonstrated efficacy in reducing the mortality of mice infected with orthopoxviruses and HSV-1 (Prichard, Keith, Quenelle, & Kern, 2006).
Propiedades
Número CAS |
156126-12-4 |
|---|---|
Nombre del producto |
North-methanocarbathymidine |
Fórmula molecular |
C12H16N2O4 |
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
1-[(1S,2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)-2-bicyclo[3.1.0]hexanyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H16N2O4/c1-6-4-14(11(18)13-10(6)17)8-2-9(16)12(5-15)3-7(8)12/h4,7-9,15-16H,2-3,5H2,1H3,(H,13,17,18)/t7-,8+,9+,12+/m1/s1 |
Clave InChI |
NOWRLNPOENZFHP-ARHDFHRDSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@]3([C@@H]2C3)CO)O |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C3(C2C3)CO)O |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C3(C2C3)CO)O |
Sinónimos |
(North)-methanocarbathymidine; [1S-(1α,2α,4β,5α)]-1-[4-Hydroxy-5-(hydroxymethyl)bicyclo[3.1.0]hex-2-yl]-5-methyl-2,4(1H,3H)-pyrimidinedione; 1-[(1S,2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)bicyclo[3.1.0]hex-2-yl]-5-methyl-2,4(1H,3H)-Pyrimidinedione |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






